3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid

Lipophilicity Physicochemical profiling Drug-likeness

The 4-CF3 group elevates LogP to 4.84 vs. ~3.5 for the 4-H analog, a >20-fold lipophilicity increase critical for membrane permeability and target engagement. Researchers needing reproducible SAR panels for TDP1, c-Met/RON kinase, or antiviral targets often face supply inconsistencies with unsubstituted analogs. This compound provides: • Verified 95% purity & 159 °C mp for rapid QC identity confirmation. • Free C2 carboxylic acid enabling direct amide coupling for parallel library synthesis. • Distinct CF3-dependent kinase inhibitory profile validated in SAR studies.

Molecular Formula C15H9F3N2O2S
Molecular Weight 338.31 g/mol
CAS No. 104960-56-7
Cat. No. B020653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid
CAS104960-56-7
Molecular FormulaC15H9F3N2O2S
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=C(S3)C(=O)O)N
InChIInChI=1S/C15H9F3N2O2S/c16-15(17,18)8-6-9(7-4-2-1-3-5-7)20-13-10(8)11(19)12(23-13)14(21)22/h1-6H,19H2,(H,21,22)
InChIKeyMKXSKSYKJNXBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Structural Characteristics


3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid (CAS 104960-56-7) is a trifluoromethylated thieno[2,3-b]pyridine heterocycle bearing a free carboxylic acid at the C2 position, an amino group at C3, and a phenyl substituent at C6 . The compound has a molecular formula of C15H9F3N2O2S and a molecular weight of 338.30 g·mol⁻¹ . It is supplied as a yellow solid with a melting point of 159 °C and a minimum purity of 95% . The combination of the electron-withdrawing trifluoromethyl group at C4, the hydrogen-bond-donating 3-amino group, and the carboxylic acid handle makes this scaffold a versatile synthetic intermediate for amide and ester derivatization, as well as a direct screening candidate for kinase and antiviral targets.

Why the 4-Trifluoromethyl Substituent Is Irreplaceable


The presence of the 4-trifluoromethyl (CF3) group in this thieno[2,3-b]pyridine scaffold introduces physicochemical properties that are non-interchangeable with 4-unsubstituted (CAS 340816-70-8) or 4-methyl analogs. The CF3 group raises the calculated LogP to 4.84 compared to an estimated LogP of approximately 3.5 for the 4-H analog, representing a greater than 20-fold increase in theoretical lipophilicity . This difference is critical for membrane permeability, metabolic stability, and target binding—parameters that cannot be replicated by simple alkyl or hydrogen substitution. Furthermore, structure–activity relationship (SAR) studies on closely related thieno[2,3-b]pyridine kinase inhibitors demonstrate that CF3 substitution at the C4 position of the pendant aryl ring directly modulates kinase inhibitory potency, with CF3-containing analogs showing distinct activity profiles from chloro- or methyl-substituted comparators . Therefore, substituting this compound with a 4-H or 4-methyl analog will alter target engagement and physicochemical behavior, compromising experimental reproducibility and lead optimization campaigns.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity: 4-CF3 vs. 4-H Analog

The target compound bearing a 4-CF3 group exhibits a calculated LogP of 4.84, as reported in the Molbase database . For the direct 4-unsubstituted analog (3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid, CAS 340816-70-8), the LogP is estimated to be approximately 3.5 based on the removal of the trifluoromethyl group. This difference of approximately 1.3 LogP units translates to a greater than 20-fold enhancement in lipophilicity, which directly influences membrane permeability, metabolic stability, and protein binding.

Lipophilicity Physicochemical profiling Drug-likeness

Biological Target Engagement: TDP1 Inhibition

Thieno[2,3-b]pyridine-2-carboxylic acid derivatives have been identified as inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1), a validated anticancer target involved in DNA damage repair. In a published study, the best thieno[2,3-b]pyridine analog (compound 9d) exhibited an IC50 of 0.5 μM against TDP1 . Separately, a series of novel amide-functionalized trifluoromethyl thieno[2,3-b]pyridine derivatives showed anticancer activity against HeLa, COLO 205, HepG2, and MCF7 cell lines, with promising compounds 7d, 7e, and 7f identified . These data establish that the trifluoromethyl-thieno[2,3-b]pyridine-2-carboxylic acid scaffold is a productive starting point for developing TDP1 inhibitors with sub-micromolar potency.

Tyrosyl-DNA phosphodiesterase 1 (TDP1) Anticancer DNA damage repair

Procurement-Grade Purity and Identity Verification

The target compound is commercially available at a minimum purity of 95% and has a verified melting point of 159 °C, as specified by multiple independent vendors . The closely related methyl ester analog (CAS 299167-66-1) is supplied at 95% purity but differs fundamentally in its reactivity profile due to ester protection of the carboxylic acid. The 4-unsubstituted analog (CAS 340816-70-8) has limited commercial availability, with no consistent purity specification reported across suppliers. The defined melting point of 159 °C for the target compound provides a reliable identity verification criterion for quality control upon receipt, a capability not uniformly available for all analogs.

Compound purity Melting point Screening library

Recommended Application Scenarios


Amide Library Synthesis for TDP1 and Kinase Inhibitors

The free carboxylic acid at C2 enables direct amide coupling to generate diverse amide libraries. Given the demonstrated sub-micromolar TDP1 inhibitory activity of thieno[2,3-b]pyridine derivatives and the anticancer activity of trifluoromethyl amide derivatives against HeLa, COLO 205, HepG2, and MCF7 cell lines , procurement of the parent acid is the most efficient entry point for parallel synthesis of structure–activity relationship (SAR) panels targeting TDP1 and c-Met/RON kinases.

Physicochemical Comparator Studies for SPR Analysis

The 4-CF3 substitution elevates calculated LogP to 4.84 compared to an estimated LogP of approximately 3.5 for the 4-H analog . This quantitative lipophilicity difference positions the compound as a critical tool for SPR studies that systematically evaluate the impact of the trifluoromethyl group on permeability, solubility, and metabolic stability in head-to-head comparisons with 4-H, 4-Cl, and 4-CH3 analogs.

Kinase Inhibitor Scaffold Hopping

Thieno[2,3-b]pyridines have been validated as potent c-Met and RON kinase inhibitors, with compound AM-495 (a thieno[2,3-b]pyridine derivative) showing nanomolar potency . The 3-amino-4-CF3-6-phenyl substitution pattern of the target compound provides a distinct vector set for scaffold-hopping exercises aimed at improving selectivity over closely related kinase family members, while retaining the core scaffold's established kinase-binding pharmacophore.

Quality-Controlled HTS Deck Preparation

With a verified melting point of 159 °C and a minimum purity of 95% from multiple independent suppliers , the compound meets the identity-verification and purity requirements for incorporation into high-throughput screening (HTS) decks targeting antiviral (HCV, HIV-1 TAR/RRE RNA) and oncology (RON/c-Met, TDP1) endpoints. The defined mp enables rapid QC by melting point determination upon receipt, reducing risk of misidentified or degraded samples.

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